![molecular formula C10H9ClN2OS B3302447 N-(Benzo[d]thiazol-6-yl)-3-chloropropanamide CAS No. 916791-24-7](/img/structure/B3302447.png)
N-(Benzo[d]thiazol-6-yl)-3-chloropropanamide
Overview
Description
“N-(Benzo[d]thiazol-6-yl)-3-chloropropanamide” is a compound that belongs to the benzothiazole class . Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They have been found to exhibit a wide range of biological activities and are a key part of many pharmacologically active compounds .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “N-(Benzo[d]thiazol-6-yl)-3-chloropropanamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The benzothiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The structure of the molecule can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(Benzo[d]thiazol-6-yl)-3-chloropropanamide” can be determined using various analytical techniques such as C, H, and N analysis, IR spectroscopy, 1H and 13C NMR spectroscopy, and mass spectrometry .Mechanism of Action
While the specific mechanism of action for “N-(Benzo[d]thiazol-6-yl)-3-chloropropanamide” is not mentioned in the search results, benzothiazole derivatives have been found to exhibit a wide range of biological activities. For example, they have been used as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Future Directions
Benzothiazole derivatives, such as “N-(Benzo[d]thiazol-6-yl)-3-chloropropanamide”, continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the design and development of new benzothiazole derivatives with enhanced biological activities and lesser side effects .
properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-3-chloropropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c11-4-3-10(14)13-7-1-2-8-9(5-7)15-6-12-8/h1-2,5-6H,3-4H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOOSSXTSARVBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CCCl)SC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671831 | |
Record name | N-(1,3-Benzothiazol-6-yl)-3-chloropropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Benzo[d]thiazol-6-yl)-3-chloropropanamide | |
CAS RN |
916791-24-7 | |
Record name | N-6-Benzothiazolyl-3-chloropropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916791-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1,3-Benzothiazol-6-yl)-3-chloropropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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